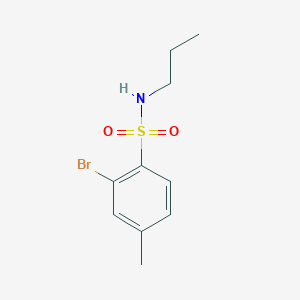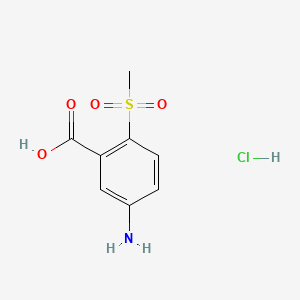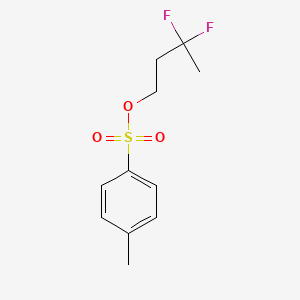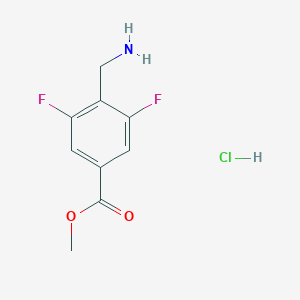![molecular formula C9H11N3S B13562717 Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13562717.png)
Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . Another approach uses hydrazonoyl halides as precursors to synthesize a series of thiazole and pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other advanced techniques can potentially be scaled up for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and copper iodide . Reaction conditions often involve the use of ethanol, triethylamine, and microwave irradiation .
Major Products Formed
The major products formed from these reactions include various thiazole and pyridine derivatives, which can exhibit significant biological activities .
Wissenschaftliche Forschungsanwendungen
Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: It shows promise as an anticancer agent, particularly against breast cancer cell lines.
Industry: It can be used in the development of new drugs and agrochemicals.
Wirkmechanismus
The mechanism of action of Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine involves its interaction with various molecular targets and pathways. For instance, it can inhibit the aggregation factor of human platelets and act as a fibrinogenic receptor antagonist . The compound’s structure allows it to interact with a wide range of receptor targets, contributing to its diverse pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A core structural motif present in many natural products and drugs.
Pyridine: A significant class of organic compounds with various pharmacological effects.
Thiazolo[4,5-b]pyridines: These compounds exhibit high antioxidant, antimicrobial, and antitumor activities.
Uniqueness
Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine is unique due to its combined thiazole and pyridine structure, which enhances its pharmacological potential and synthetic versatility .
Eigenschaften
Molekularformel |
C9H11N3S |
|---|---|
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
5,6,7-trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C9H11N3S/c1-4-5(2)7-8(11-6(4)3)12-9(10)13-7/h1-3H3,(H2,10,11,12) |
InChI-Schlüssel |
VPJGQKRRLMVBPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N=C1C)N=C(S2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine](/img/structure/B13562634.png)



![2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylicacid](/img/structure/B13562661.png)

![Tert-butyl 1-(hydroxymethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13562678.png)





![Diethyl [(dibenzylamino)methyl]phosphonate](/img/structure/B13562706.png)
![2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride](/img/structure/B13562725.png)
